molecular formula C16H20N2O3S B2942302 (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide CAS No. 898363-92-3

(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide

Cat. No. B2942302
M. Wt: 320.41
InChI Key: RNAVTXMKMCWGIN-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Thiazolo[3,2-a]pyrimidines, which share structural similarities with the compound of interest, have shown significant anticonvulsant activity. Derivatives like 7-alkoxy[1,2,4]triazolo[3,4‐b]benzothiazol-3(2H)‐ones have been synthesized and evaluated for their effectiveness against seizures induced by maximal electroshock (MES) in rodents. Compounds such as 7-propoxy[1,2,4]triazolo[3,4‐b]benzothiazol-3(2H)‐one demonstrated high activity and safety profiles, suggesting potential for the development of new anticonvulsant drugs (Dachuan Liu et al., 2014).

Antimicrobial and Antifungal Activities

Benzothiazole pyrimidine derivatives have been shown to possess significant antibacterial and antifungal properties. A series of synthesized compounds demonstrated excellent in vitro activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Such findings underscore the potential of thiazole and benzothiazole derivatives in the development of new antimicrobial agents (S. Maddila et al., 2016).

Anti-inflammatory and Neuroprotective Effects

Compounds structurally related to (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide have shown promise in the treatment of inflammatory skin diseases and neurodegenerative conditions. Thiazolidinedione derivatives, for instance, have demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ), leading to significant anti-inflammatory effects in models of allergic contact dermatitis. These findings highlight the potential of such compounds in treating inflammatory conditions and possibly neurodegenerative diseases (M. Venkatraman et al., 2004).

Synthesis of Heterocyclic Systems

Compounds like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been utilized in the synthesis of various heterocyclic systems, including pyrimidinones, pyridazinones, and triazolopyrimidines. These systems are crucial in the development of pharmacological agents due to their diverse biological activities. The methodologies employed in these syntheses offer insights into potential synthetic routes and applications for (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide (R. Toplak et al., 1999).

properties

IUPAC Name

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-5-6-15(19)17-16-18(7-4-2)11-8-12-13(21-10-20-12)9-14(11)22-16/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAVTXMKMCWGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=CC3=C(C=C2S1)OCO3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.